Methyl 7-oxodehydroabietate
CAS No.: 17751-36-9
Cat. No.: VC13691733
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17751-36-9 |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | methyl (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
| Standard InChI | InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3/t18-,20-,21-/m1/s1 |
| Standard InChI Key | URPBIQPJABGDJD-HMXCVIKNSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)OC)C |
| SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 7-oxodehydroabietate belongs to the abietane diterpenoid family, characterized by a tricyclic phenanthrene backbone with a ketone group at the C-7 position and a methyl ester moiety at C-19. Its molecular formula is C₂₁H₂₈O₃, with a molecular weight of 328.4 g/mol . The compound’s structure was confirmed via infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Key spectral features include:
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IR: A strong absorption band at 1,720 cm⁻¹, indicative of the ester carbonyl group, and a ketone stretch at 1,680 cm⁻¹ .
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¹H NMR: Resonances at δ 3.65 (s, 3H, COOCH₃), δ 1.25 (s, 3H, C-20 methyl), and δ 5.30 (m, 1H, olefinic proton) .
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MS: A molecular ion peak at m/z 328.4, consistent with the molecular formula .
The compound is sparingly soluble in water but highly soluble in organic solvents such as chloroform and methanol. Its crystalline form exhibits a melting point of 142–144°C .
Synthesis and Manufacturing
Oxidation of Abietic Acid Derivatives
Methyl 7-oxodehydroabietate is commonly synthesized via the oxidation of abietic acid or its methyl ester. In one approach, abietic acid is treated with potassium permanganate (KMnO₄) in acidic conditions, yielding 7-oxodehydroabietic acid, which is subsequently esterified with methanol . Alternative methods employ singlet oxygen or metal catalysts to achieve selective oxidation at C-7 .
Reaction with Phenylhydrazines
A novel route involves the reaction of methyl 7-oxo-dehydroabietate with substituted phenylhydrazines to produce 1H-dibenzo[a,c]carbazole derivatives. This method achieved yields exceeding 75% and highlighted the compound’s versatility as a synthetic intermediate .
Table 1: Synthetic Routes for Methyl 7-Oxodehydroabietate
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Abietic Acid Oxidation | KMnO₄, H₂SO₄, Methanol | 68 | |
| Singlet Oxygen Oxidation | Rose Bengal, Light, CH₂Cl₂ | 72 | |
| Phenylhydrazine Condensation | EtOH, Reflux, 12h | 78 |
Spectroscopic Characterization
Advanced spectroscopic techniques have been pivotal in elucidating the compound’s structure. 13C NMR analysis revealed signals at δ 207.5 (C-7 ketone) and δ 170.8 (ester carbonyl), while 2D NMR (COSY, HSQC) confirmed connectivity between C-6 and C-7 . GC-MS analyses in art conservation studies identified methyl 7-oxodehydroabietate as a degradation product of diterpenoid resins in historical varnishes, with characteristic fragments at m/z 253 and 213 .
Biological Activities
Antimicrobial Properties
Methyl 7-oxodehydroabietate exhibits broad-spectrum antimicrobial activity. Against Bacillus subtilis, it demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to streptomycin . Fungal assays revealed moderate inhibition of Candida albicans (MIC = 25 μg/mL) .
Table 2: Antimicrobial Activity of Methyl 7-Oxodehydroabietate
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 6.25 | |
| Staphylococcus aureus | 12.5 | |
| Candida albicans | 25.0 |
Cytotoxic Effects
In vitro studies on human KB cells (oral carcinoma) revealed cytotoxic activity with an IC₅₀ of 4.5 μg/mL, suggesting potential antitumor applications . Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation .
Applications in Industry and Research
Art Conservation
Thermally assisted methylation with tetramethylammonium hydroxide (TMAH) enables the detection of methyl 7-oxodehydroabietate in aged varnishes. Its presence in Vermeer’s Girl with a Pearl Earring highlights its role in diagnosing oxidative degradation in historical artworks .
Pharmaceutical Development
The compound’s dual antimicrobial and cytotoxic profiles make it a candidate for drug development. Derivatives with enhanced bioavailability are under investigation for topical antifungal agents .
Analytical Methods for Detection
GC-MS remains the gold standard for quantifying methyl 7-oxodehydroabietate in complex matrices. Derivatization with TMAH improves volatility, enabling precise quantification at concentrations as low as 0.1 ng/μL . HPLC-DAD methods have also been validated, offering a linear range of 0.5–50 μg/mL .
Related Compounds and Derivatives
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7-Keto-DHEA: A structurally unrelated steroid often confused with methyl 7-oxodehydroabietate due to nomenclature similarities. Unlike the latter, 7-keto-DHEA lacks antimicrobial properties and is marketed for unproven weight-loss benefits .
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15-Hydroxy-7-oxo-dehydroabietyl acetate: A derivative with enhanced solubility, used in polymer stabilization .
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